2-Bromo-4,6-di-tert-butylphenol
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-4,6-di-tert-butylphenol involves the bromination of 2,6-di-tert-butylphenol . When treated with potassium ferricyanide in benzene, it yields 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran with a small amount of 2,4,6,8-tetra-tert-butyldibenzofuran .Molecular Structure Analysis
The molecular structure of 2-Bromo-4,6-di-tert-butylphenol can be represented by the InChI code: InChI=1S/C14H21BrO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3 .Relevant Papers There are several relevant papers on 2-Bromo-4,6-di-tert-butylphenol. For example, one study found that 2,4-DTBP has potent toxicity against almost all testing organisms, including the producers . Another study investigated the photolysis reaction of 2-Bromo-4,6-di-tert-butylphenol in benzene solution .
Scientific Research Applications
Pharmaceutical Intermediates
“2-Bromo-4,6-di-tert-butylphenol” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development of many medications.
Medicine
This compound is also used directly in medicine . However, the specific applications in medicine are not detailed in the sources. It’s possible that it could be used in a variety of ways, depending on the specific medication and its intended use.
Synthesis of Dibenzofuran Derivatives
When “2-Bromo-4,6-di-tert-butylphenol” is treated with potassium ferricyanide in benzene, it yields “1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran” and a small amount of "2,4,6,8-tetra-tert-butyldibenzofuran" . These compounds could have potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Catalyst Formation
In some reactions, “2-Bromo-4,6-di-tert-butylphenol” can be used with methyl aluminium to form “methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide)” (MABR) . This compound can be utilized for the transformation of various epoxides to carbonyl compounds .
properties
IUPAC Name |
2-bromo-4,6-ditert-butylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWZVAHZEOFSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334155 | |
Record name | 2-Bromo-4,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-di-tert-butylphenol | |
CAS RN |
20834-61-1 | |
Record name | 2-Bromo-4,6-di-tert-butylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20834-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-bromo-4,6-di-tert-butylphenol utilized in the synthesis of organometallic compounds?
A1: 2-bromo-4,6-di-tert-butylphenol serves as a crucial starting material for synthesizing lithium complexes with distinct structural arrangements. [, ] Reacting it with butyllithium (BuLi) and specific dichlorophosphines leads to the formation of lithium complexes possessing either step-form or cubane-like structures, influenced by the incorporated phosphine group. [] For instance, reacting 2-bromo-4,6-di-tert-butylphenol with BuLi and dichlorophenylphosphine yields complexes that adopt a step-form or a face-sharing half-cubane arrangement in their solid state. [] Interestingly, introducing additional lithium aryloxide can further modify these structures, leading to extended step-form or distorted cubane arrangements. []
Q2: Can you elaborate on the structural diversity observed in lithium complexes derived from 2-bromo-4,6-di-tert-butylphenol?
A2: The choice of phosphine and the presence of lithium aryloxide significantly impact the final structure of the lithium complexes. [] When using dichlorophenylphosphine, the resulting complexes display either a step-form or half-cubane arrangement of lithium oxide tetragons. [] Conversely, employing dichloroisopropylphosphine leads to complexes exhibiting a distorted cubane arrangement of tetragons upon the addition of lithium aryloxide. [] This structural diversity highlights the versatility of 2-bromo-4,6-di-tert-butylphenol as a building block for synthesizing organometallic compounds with tailored properties.
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